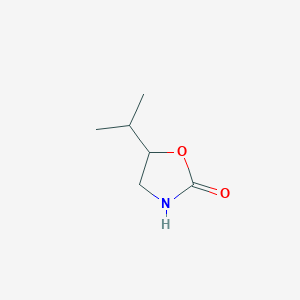
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a chemical compound with the molecular formula C8H9ClO . It is also known as ®-1-(4-Chlorophenyl)ethanol or ®-4-Chloro-α-methylbenzyl Alcohol . The compound is a colorless to light yellow clear liquid .
Physical And Chemical Properties Analysis
“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a liquid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Fungicidal Activity : A study by Kuzenkov and Zakharychev (2009) synthesized a series of compounds, including substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which demonstrated fungicidal activity. This suggests a potential application of similar compounds in pharmacological and agrochemical domains (Kuzenkov & Zakharychev, 2009).
Antipsychotic Potential : Research by Wise et al. (1987) explored compounds structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", revealing potential antipsychotic properties without interacting with dopamine receptors, unlike traditional antipsychotics. This indicates its possible use in developing new antipsychotic medications (Wise et al., 1987).
Metabolic Pathway Studies : Gold and Brunk (1984) investigated the metabolism of related compounds, providing insight into the metabolic pathways and possible biotransformation processes in vivo (Gold & Brunk, 1984).
Anticonvulsant Activity : Scott et al. (1993) studied compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, showing significant anticonvulsant effects. This suggests potential applications in treating seizure disorders (Scott et al., 1993).
Chemical Synthesis : Zekri, Fareghi‐Alamdari, and Momeni-Fard (2020) demonstrated a new efficient protocol for synthesizing ketamine, a compound structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", indicating the potential for developing improved synthetic routes for related compounds (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
Benzodiazepine Receptor Studies : Torres et al. (1999) explored the anti-inflammatory effects of compounds including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which could provide insights into the role of peripheral benzodiazepine receptors in inflammatory responses (Torres et al., 1999).
Photoreceptor and Respiratory Electron Flow Studies : Matringe and Scalla (1987) investigated the effects of compounds such as acifluorfen-methyl on cultured soybean cells, revealing the involvement of photoreceptors and respiratory electron flow in cell reactions to certain compounds (Matringe & Scalla, 1987).
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorophenyl-methylamine, which is then reacted with ethylene oxide to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Starting Materials": [ "4-chlorobenzaldehyde", "methylamine", "ethylene oxide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with excess methylamine in ethanol solvent at reflux temperature to form 4-chlorophenyl-methylamine.", "Step 2: The resulting 4-chlorophenyl-methylamine is then reacted with ethylene oxide in ethanol solvent at reflux temperature to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Step 3: The product is then purified by recrystallization or column chromatography." ] } | |
Número CAS |
40587-06-2 |
Nombre del producto |
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol |
Fórmula molecular |
C9H12ClNO |
Peso molecular |
185.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



